N-methoxy-3-(trifluoromethyl)benzamide
Description
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
N-methoxy-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H8F3NO2/c1-15-13-8(14)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI Key |
BMBFKPBHUSWJPD-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes from 3-(Trifluoromethyl)Benzoic Acid
Acid Chloride Intermediate Method
The most direct route involves converting 3-(trifluoromethyl)benzoic acid to its acid chloride, followed by reaction with methoxyamine.
Step 1: Synthesis of 3-(Trifluoromethyl)Benzoyl Chloride
3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux. For example:
- Conditions : 60–80°C for 4–6 hours.
- Work-up : Excess thionyl chloride is removed via rotary evaporation, yielding the acid chloride as a pale yellow liquid.
Step 2: Amidation with Methoxyamine
The acid chloride reacts with methoxyamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine):
- Molar Ratio : 1:1.2 (acid chloride:methoxyamine).
- Solvent : Tetrahydrofuran (THF) or DCM at 0°C to room temperature.
- Yield : ~85–90% after purification by silica gel chromatography.
Key Optimization :
Coupling Reagent-Mediated Synthesis
For milder conditions, coupling agents like HATU or EDCl facilitate direct amidation between the acid and methoxyamine.
Procedure:
- Activation : 3-(Trifluoromethyl)benzoic acid is dissolved in DCM with HATU (1.2 equiv) and Et₃N (2.0 equiv).
- Reaction : Methoxyamine hydrochloride (1.5 equiv) is added, and the mixture is stirred at room temperature for 12–16 hours.
- Work-up : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.
Performance :
Advantages :
Alternative Pathways and Industrial Adaptations
Hydrolysis of Nitriles
While less common, 3-(trifluoromethyl)benzonitrile can be hydrolyzed to the amide using alkaline hydrogen peroxide or zinc catalysts :
Limitations :
Patent-Based Innovations
Fluorination-Hydrolysis Sequence (CN101066917A)
A two-step industrial process involves:
- Fluorination : 3-Bis(trichloromethyl)benzene reacts with HF to form 3-trifluoromethylbenzotrichloride.
- Hydrolysis : Zinc-catalyzed hydrolysis in water at 140°C yields 3-(trifluoromethyl)benzoic acid, which is then converted to the amide.
Scale-Up Feasibility :
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Route | 85–90 | >97 | High | Moderate |
| Coupling Reagent Route | 80–83 | >97 | Moderate | Low |
| Nitrile Hydrolysis | 60–81 | 95–99 | Low | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination, and various oxidizing and reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-methoxy-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methoxy-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Reactivity and Yield
Key Findings :
- The trifluoromethyl (-CF₃) group enhances reactivity and yield compared to methyl (-CH₃) substituents. For example, 15g (60% yield) outperforms 15f (50%) due to the electron-withdrawing nature of -CF₃, which stabilizes intermediates .
- Methoxy (-OCH₃) groups facilitate cross-coupling reactions by acting as directing groups, as seen in the synthesis of 15g .
Structural and Functional Comparisons
A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains an N,O-bidentate directing group, confirmed by X-ray crystallography (CCDC 1965367) .
B. Agonist Benzamide Derivatives (e.g., TEFM78)
- Binding Interactions : The 3-(trifluoromethyl) substituent in TEFM78 occupies a hydrophobic sub-pocket in protein targets, mimicking the -CF₃ group in Siponimod .
- Comparison : Unlike this compound, TEFM78 includes a 2-methoxy group, which optimizes lipophilic interactions in biological systems .
C. Pesticidal Benzamides (e.g., Flutolanil, Mepronil)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
